Cas no 2228467-42-1 (2-(aminomethyl)-4-(methylsulfanyl)but-1-ene)

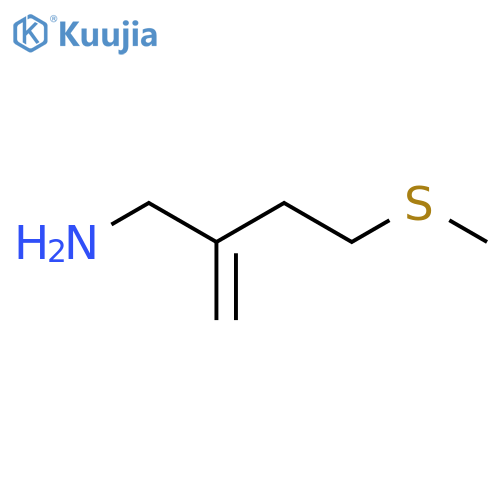

2228467-42-1 structure

商品名:2-(aminomethyl)-4-(methylsulfanyl)but-1-ene

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene 化学的及び物理的性質

名前と識別子

-

- 2-(aminomethyl)-4-(methylsulfanyl)but-1-ene

- EN300-1807439

- 2228467-42-1

-

- インチ: 1S/C6H13NS/c1-6(5-7)3-4-8-2/h1,3-5,7H2,2H3

- InChIKey: FUOCOQUHURBKPG-UHFFFAOYSA-N

- ほほえんだ: S(C)CCC(=C)CN

計算された属性

- せいみつぶんしりょう: 131.07687059g/mol

- どういたいしつりょう: 131.07687059g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 4

- 複雑さ: 70.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 51.3Ų

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1807439-0.5g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-1.0g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 1g |

$1172.0 | 2023-06-03 | ||

| Enamine | EN300-1807439-10.0g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 10g |

$5037.0 | 2023-06-03 | ||

| Enamine | EN300-1807439-0.1g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-2.5g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-0.05g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-10g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 10g |

$5037.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-1g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 1g |

$1172.0 | 2023-09-19 | ||

| Enamine | EN300-1807439-5.0g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 5g |

$3396.0 | 2023-06-03 | ||

| Enamine | EN300-1807439-0.25g |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene |

2228467-42-1 | 0.25g |

$1078.0 | 2023-09-19 |

2-(aminomethyl)-4-(methylsulfanyl)but-1-ene 関連文献

-

Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

2228467-42-1 (2-(aminomethyl)-4-(methylsulfanyl)but-1-ene) 関連製品

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量